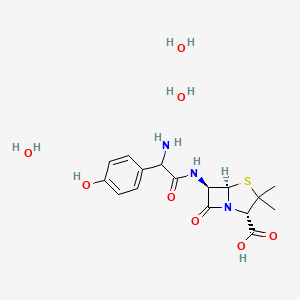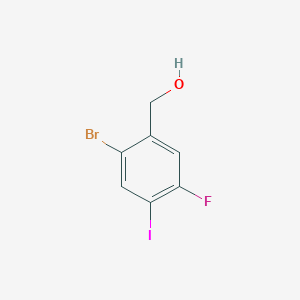![molecular formula C14H8Cl2F3N B12845468 n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline CAS No. 91283-19-1](/img/structure/B12845468.png)
n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine is a chemical compound characterized by the presence of dichlorobenzylidene and trifluoro-m-toluidine groups This compound is part of the Schiff base family, which are typically formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
The synthesis of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and alpha,alpha,alpha-trifluoro-m-toluidine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine has been explored for various scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential use in developing new pharmaceuticals due to its biological activity.
Mécanisme D'action
The mechanism of action of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. These metal complexes can interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the metal complex formed.
Comparaison Avec Des Composés Similaires
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine can be compared with other Schiff bases and related compounds:
N-(2,4-Dichlorobenzylidene)-2,5-xylidine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-(2,4-Dichlorobenzylidene)-o-toluidine: Another Schiff base with distinct properties due to the position of the substituents.
N-(2,4-Dichlorobenzylidene)-m-toluidine: Closely related but with different electronic and steric effects.
These comparisons highlight the uniqueness of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine in terms of its specific substituents and the resulting properties and applications.
Propriétés
Numéro CAS |
91283-19-1 |
|---|---|
Formule moléculaire |
C14H8Cl2F3N |
Poids moléculaire |
318.1 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C14H8Cl2F3N/c15-11-5-4-9(13(16)7-11)8-20-12-3-1-2-10(6-12)14(17,18)19/h1-8H |
Clé InChI |
AHILDFMCWZMNBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


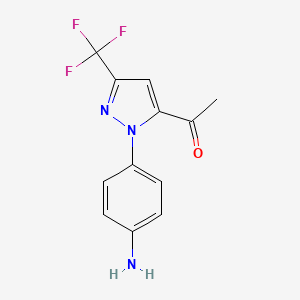
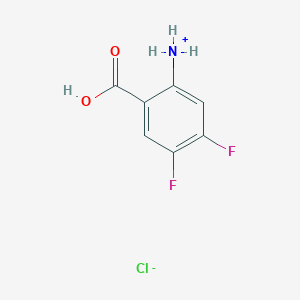

![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
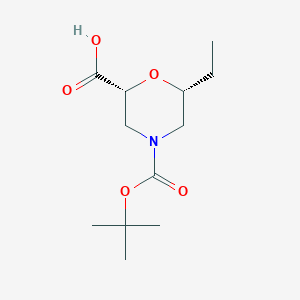
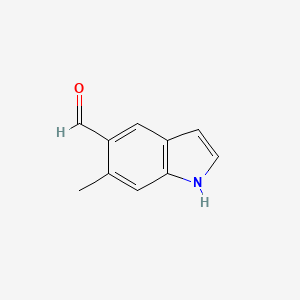
![rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)

![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)
